molecular formula C25H29N5O2S2 B2544988 2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide CAS No. 1185069-23-1

2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide

Cat. No.: B2544988
CAS No.: 1185069-23-1
M. Wt: 495.66
InChI Key: ATIMIWXYUVXICX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide is a structurally complex molecule featuring:

  • A pyrazine core substituted with a sulfanyl group at position 2.
  • A piperazine ring linked to a 4-methoxyphenyl group at position 3 of the pyrazine.
  • An acetamide moiety functionalized with a [4-(methylsulfanyl)phenyl]methyl group.

Properties

IUPAC Name

2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-[(4-methylsulfanylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S2/c1-32-21-7-5-20(6-8-21)29-13-15-30(16-14-29)24-25(27-12-11-26-24)34-18-23(31)28-17-19-3-9-22(33-2)10-4-19/h3-12H,13-18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIMIWXYUVXICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NCC4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with a suitable pyrazine derivative under controlled conditions.

    Thioether Formation: The intermediate product is then subjected to a thioether formation reaction with a thiol derivative.

    Acetamide Formation: Finally, the compound is completed by reacting the thioether intermediate with an acetamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Pyrazine Core Reactivity

The pyrazine ring is a nitrogen-containing heterocycle that can undergo nucleophilic aromatic substitution (SNAr) or electrophilic substitution, depending on substituents and reaction conditions.

Reaction TypeConditionsOutcomeReference
Sulfanyl Group Formation Chloropyrazine derivative + thiolSubstitution of chlorine at position 2 with thiolate to form thioether
Piperazine Introduction Buchwald-Hartwig couplingPalladium-catalyzed coupling of aryl halide with piperazine
  • Example : A chloro-substituted pyrazine intermediate reacts with a thiol nucleophile (e.g., HS–R) under basic conditions (e.g., K₂CO₃/DMF) to install the sulfanyl group at position 2 .

  • Piperazine is introduced at position 3 via cross-coupling, as seen in pazopanib synthesis .

Piperazine Substituent Reactivity

The 4-(4-methoxyphenyl)piperazine moiety can participate in alkylation, acylation, or oxidation.

Reaction TypeConditionsOutcomeReference
N-Alkylation Alkyl halide + baseQuaternary ammonium salt formation
Demethylation BBr₃ or HBr (acidic)Cleavage of methoxy group to phenolic –OH
  • The tertiary amine in piperazine may react with electrophiles (e.g., methyl iodide) to form quaternary salts .

  • Demethylation of the 4-methoxyphenyl group under strong acidic conditions yields a phenol derivative .

Thioether Oxidation

Both the pyrazine-linked sulfanyl group and the benzyl methylsulfanyl group are susceptible to oxidation.

Reaction TypeOxidizing AgentOutcomeReference
Sulfoxide Formation H₂O₂ or mCPBAConversion to sulfoxide
Sulfone Formation Excess H₂O₂ or KMnO₄Conversion to sulfone
  • The methylsulfanyl group on the benzyl moiety oxidizes more readily than the pyrazine-linked thioether due to steric hindrance .

  • Controlled oxidation with mCPBA selectively generates sulfoxides, while stronger agents yield sulfones .

Acetamide Hydrolysis

The acetamide group can undergo hydrolysis under acidic or basic conditions.

Reaction TypeConditionsOutcomeReference
Acidic Hydrolysis HCl (6M), refluxCleavage to carboxylic acid + amine
Enzymatic Hydrolysis Esterases/proteasesBiotransformation to acid
  • Hydrolysis of the amide bond produces 2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetic acid and 4-(methylsulfanyl)benzylamine .

  • Stability studies for similar compounds (e.g., pazopanib) indicate resistance to hydrolysis at physiological pH .

Electrophilic Aromatic Substitution

The electron-rich 4-methoxyphenyl group on piperazine may undergo nitration or halogenation.

Reaction TypeConditionsOutcomeReference
Nitration HNO₃/H₂SO₄–NO₂ substitution at para
Bromination Br₂/FeBr₃–Br substitution at ortho
  • Nitration occurs preferentially at the activated para position of the methoxyphenyl ring .

Stability and Degradation Pathways

The compound’s stability under various conditions is critical for pharmaceutical applications.

ConditionObservationReference
Acidic (pH < 3) Degradation of piperazine and sulfanyl groups
Oxidative (H₂O₂) Sulfoxide/sulfone formation
Photolysis Pyrazine ring decomposition
  • Photodegradation pathways involve cleavage of the pyrazine-thioether bond .

  • Salt formation (e.g., HCl salt) improves aqueous solubility and stability .

Synthetic Routes (Inferred)

A plausible synthesis involves:

  • Pyrazine Functionalization :

    • SNAr reaction of 2,3-dichloropyrazine with piperazine to install the 3-piperazinyl group .

    • Thiol substitution at position 2 with 2-mercapto-N-(4-(methylsulfanyl)benzyl)acetamide .

  • Amide Coupling :

    • HATU-mediated coupling of 2-mercaptoacetic acid with 4-(methylsulfanyl)benzylamine .

Key Challenges:

  • Regioselectivity : Ensuring substitution occurs at the correct pyrazine positions.

  • Oxidation Control : Avoiding over-oxidation of thioethers during synthesis .

  • Purification : Removing byproducts from multi-step reactions (e.g., column chromatography) .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C25H29N5O3SC_{25}H_{29}N_{5}O_{3}S with a molecular weight of approximately 479.6 g/mol. The structure includes a pyrazine core linked to a piperazine moiety, which is known for its diverse biological activities. The presence of methoxy and methylsulfanyl substituents further enhances its potential interactions with biological targets, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives of pyrazine and piperazine have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways associated with tumor growth .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Studies on related compounds have demonstrated efficacy against various pathogens, including bacteria and fungi. The presence of the pyrazinyl and piperazinyl groups may contribute to this activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Neuropharmacology

The piperazine moiety is often associated with neuroactive compounds. Preliminary studies suggest that similar compounds could modulate neurotransmitter systems, potentially offering therapeutic benefits in treating conditions such as anxiety and depression. The interaction of the compound with serotonin receptors has been highlighted as a promising area for further investigation.

Anti-inflammatory Effects

Compounds containing sulfur groups, like this one, have shown anti-inflammatory properties in various studies. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating chronic inflammatory diseases .

Case Study: Anticancer Evaluation

A study evaluated the anticancer potential of structurally related compounds, revealing that specific substitutions on the piperazine ring significantly enhanced cytotoxicity against various cancer cell lines. The findings suggested that the introduction of methoxy groups could improve solubility and bioavailability, leading to increased therapeutic efficacy .

Case Study: Antimicrobial Activity

In a comparative study of substituted pyrazines, one derivative exhibited an MIC (minimum inhibitory concentration) of 6.25 μg/mL against Mycobacterium tuberculosis. This underscores the importance of structural modifications in enhancing antimicrobial potency .

Summary Table of Applications

Application AreaObserved EffectsReferences
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesEffective against bacteria and fungi
NeuropharmacologyPotential modulation of neurotransmitter systems
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional comparisons with analogous piperazine-acetamide derivatives:

Compound Name/ID Piperazine Substituent Sulfur Group Type/Position Acetamide Substituent Aromatic System Key Implications References
Target Compound 4-(4-Methoxyphenyl) Sulfanyl (S) on pyrazine C2 [4-(Methylsulfanyl)phenyl]methyl Pyrazine, methoxyphenyl High lipophilicity; potential CNS activity
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-DCP)methyl]sulfanyl}phenyl)acetamide 3-Chlorophenyl Sulfanyl (S) on phenyl C4 Dichlorobenzyl-sulfanyl phenyl Chlorophenyl, dichlorophenyl Enhanced halogen interactions; possible cytotoxicity
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-(4-Methylphenyl)sulfonyl Sulfonyl (SO₂) on piperazine N4 4-Fluorophenyl Methylphenyl, fluorophenyl Reduced lipophilicity; sulfonyl enhances stability
N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) 3-(Trifluoromethyl)benzoyl Carbonyl (C=O) on piperazine Pyridin-2-yl Trifluoromethylphenyl, pyridine Improved metabolic stability; CNS targeting
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide 4-(4-Methoxyphenyl) None (benzothiazole at C4) Benzothiazol-2-yl Methoxyphenyl, benzothiazole Heterocyclic system alters target selectivity

Pharmacological and Physicochemical Insights

Piperazine Substituents: The 4-methoxyphenyl group in the target compound may enhance binding to serotonin receptors (e.g., 5-HT₁A) compared to chlorophenyl or trifluoromethylphenyl analogues, as methoxy groups are common in ligands for these receptors .

Sulfur-Containing Groups :

  • The methylsulfanyl substituent on the acetamide introduces steric bulk and electron-donating properties, which may modulate receptor affinity compared to simpler alkyl or aryl groups .

Heterocyclic Cores :

  • The pyrazine ring in the target compound is less common in piperazine derivatives. Pyrazine’s electron-deficient nature may influence π-π stacking interactions in receptor binding compared to pyridine () or benzothiazole () systems .

Q & A

Q. What synthetic strategies are commonly employed to synthesize this compound, and how are substituent positions confirmed?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions using α-chloroacetamide derivatives (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) with heterocyclic precursors like pyrazolo-pyrimidinones. Reaction conditions (e.g., solvent polarity, temperature) are optimized to control regioselectivity. Structural confirmation relies on NMR spectroscopy (e.g., ¹H/¹³C) and X-ray crystallography to resolve substituent positions, particularly at the pyrazine and piperazine moieties .

Q. Table 1: Key Synthetic Parameters

ReagentSolventTemperatureYield (%)Characterization Method
2-chloro-N-(4-chlorobenzyl)acetamideDMF80°C65¹H NMR, LC-MS
Pd-catalyzed couplingTHF100°C72X-ray, HRMS

Q. How is the compound structurally characterized to distinguish between tautomeric forms?

  • Methodological Answer : Tautomerism in the pyrazine-sulfanyl moiety is resolved using dynamic NMR experiments (variable-temperature studies) and density functional theory (DFT) calculations . Chemical shifts and coupling constants are compared with computational models to assign dominant tautomeric forms .

Q. What in vitro models are used to assess its biological activity?

  • Methodological Answer : Common assays include:
  • Enzyme inhibition : IC₅₀ determination against kinases or monoamine oxidases using fluorogenic substrates .
  • Receptor binding : Radioligand displacement assays (e.g., dopamine D3 receptor) with [³H]spiperone as a tracer .

Q. Table 2: Biological Activity Parameters

TargetAssay TypeIC₅₀/EC₅₀ (nM)Reference
MAO-BFluorometric120 ± 15
Dopamine D3 ReceptorRadioligand binding8.3 ± 1.2

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Methodological Answer : Design of Experiments (DoE) is applied to optimize reaction parameters (e.g., catalyst loading, solvent ratios). For example, flow-chemistry setups (as in Omura-Sharma-Swern oxidations) enhance reproducibility and reduce side products . Post-reaction purification via normal-phase chromatography (e.g., 10% methanol/0.1% NH₄OH) improves yield to >80% .

Q. How can contradictions in biological activity data between studies be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, co-solvents). To resolve:
  • Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 1% DMSO).
  • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
  • Cross-validate with knockout cell lines to confirm target specificity .

Q. What computational approaches predict its pharmacokinetic (PK) properties?

  • Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models predict blood-brain barrier permeability and metabolic stability. Key parameters include logP (2.8 ± 0.3) and polar surface area (95 Ų), validated against in vivo PK studies in rodents .

Q. How to design in vivo studies to evaluate neuropharmacological effects?

  • Methodological Answer :
  • Dose-ranging studies : Start with 0.1–10 mg/kg (oral/i.p.) in murine models.
  • Behavioral assays : For dopamine modulation, use forced swim tests (FST) or locomotor activity monitoring .
  • Toxicology : Assess hepatotoxicity via ALT/AST levels and histopathology .

Q. What strategies enhance selectivity for target receptors over off-targets?

  • Methodological Answer :
  • SAR analysis : Modify the 4-methoxyphenylpiperazine group to reduce affinity for σ receptors.
  • Proteomic profiling : Use affinity chromatography coupled with mass spectrometry to identify off-targets .

Q. Table 3: Selectivity Optimization

ModificationTarget Affinity (nM)Off-Target Affinity (nM)
4-MethoxyphenylpiperazineD3: 8.3σ1: 420
2-FluorophenylpiperazineD3: 6.1σ1: >1,000

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.